Cas no 103788-65-4 (2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol)

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol structure
103788-65-4 structure
Nombre del producto:2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
Número CAS:103788-65-4
MF:C12H13NO2
Megavatios:203.237123250961
MDL:MFCD00100006
CID:62411
PubChem ID:725585

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol Propiedades químicas y físicas

Nombre e identificación

    • 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
    • 2-(5-Methyl-2-phenyloxazole-4-yl)ethanol
    • 2-(5-methyl-2-phenyloxazol-4-yl)ethanol
    • 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol
    • 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol
    • 4-(2-Hydroxyethyl)-5-methyl-2-phenyloxazole
    • BUTTPARK 37\06-81
    • 5-Methyl-2-phenyl-oxazoleethanol
    • 4-Oxazoleethanol, 5-methyl-2-phenyl-
    • 4-(2-HYDROXYETHYL)-5-METHYL-2-PHENYLOXAZOL
    • 2-(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)-1-ETHANOL
    • 2-(5-methyl-2-phenyl-oxazol-4-yl)-ethanol
    • 4-Oxazoleethanol,5-methyl-2-phenyl-
    • 2-(5-methyl-2-phenyl-oxazol-4-yl)ethanol
    • 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,3-oxazole
    • PubChem22763
    • Maybridge3_000599
    • Jsp000385
    • 2-phenyl-4-hydroxyethyl5-methyloxazole
    • 4-(2'-hydroxy-ethyl)-5-methyl-2-phenyloxazole
    • 2-(5-methyl-2-phenyloxazol-4-yl) ethanol
    • 2-(5-methyl-2-phenyl-oxazole-4yl)-ethanol
    • SR-01000003372-1
    • AM802863
    • SCHEMBL979145
    • BCP27429
    • 2-(5-methyl-2-phenyl-4-oxazolyl) ethanol
    • 2-(5-methyl-2-phenyloxazol-4-yl)ethanol, AldrichCPR
    • VT1040
    • 2-(2-phenyl-5-methyl-oxazol-4-yl)-ethanol
    • 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-ethanol
    • PB10090
    • CHEBI:194850
    • SR-01000003372
    • DTXSID00352394
    • NS00122733
    • 2-(5-methyl-2-phenyl-oxazol-4-yl)-ethan-1-ol
    • JYWHQBLLIBQGCU-UHFFFAOYSA-N
    • AKOS005145987
    • STR02229
    • 2-(2-phenyl-5-methyl-oxazol-4yl)-ethanol
    • 2-(5-methyl-2-phenyloxazol-4-yl)-ethanol
    • 2-(5-methyl-2-phenyl-1,3-oxazol4-yl)-ethanol
    • 103788-65-4
    • HMS1432L05
    • CCG-235167
    • FS-1494
    • W-204510
    • SDCCGMLS-0065876.P001
    • MFCD00100006
    • FT-0608704
    • AC-16620
    • A1880
    • CS-0008964
    • IDI1_011986
    • 2-(5-Methyl-2-phenyl-1,3-...
    • 2-(5-METHYL-2-PHENYLOXAZOL-4-YL)ETHANOL 95%
    • DB-025703
    • 5-Methyl-2-phenyl-oxazoleethanol; 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol; 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethanol; 4-(2-Hydroxyethyl)-5-methyl-2-phenyloxazole;
    • MDL: MFCD00100006
    • Renchi: 1S/C12H13NO2/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
    • Clave inchi: JYWHQBLLIBQGCU-UHFFFAOYSA-N
    • Sonrisas: O1C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NC(=C1C([H])([H])[H])C([H])([H])C([H])([H])O[H]

Atributos calculados

  • Calidad precisa: 203.09500
  • Masa isotópica única: 203.094629
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3
  • Complejidad: 192
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2
  • Superficie del Polo topológico: 46.3

Propiedades experimentales

  • Color / forma: Gray white yellow solid
  • Denso: 1.146
  • Punto de fusión: 72-75 ºC
  • Punto de ebullición: 365.4°Cat760mmHg
  • Punto de inflamación: 174.8°C
  • índice de refracción: 1.557
  • PSA: 46.26000
  • Logp: 2.18480

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol Información de Seguridad

  • Instrucciones de peligro: Irritant
  • Código de categoría de peligro: R36/37/38
  • Instrucciones de Seguridad: S22; S26; S36/37/39
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38
  • Período de Seguridad:S22;S26;S36/37/39

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Key Organics Ltd
FS-1494-5G
2-(5-Methyl-2-phenyloxazol-4-yl)ethanol
103788-65-4 >95%
5g
£162.00 2025-02-09
abcr
AB144901-1 g
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, 95%; .
103788-65-4 95%
1 g
€111.00 2023-07-20
abcr
AB144901-5 g
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, 95%; .
103788-65-4 95%
5 g
€257.20 2023-07-20
Key Organics Ltd
FS-1494-1G
2-(5-Methyl-2-phenyloxazol-4-yl)ethanol
103788-65-4 >95%
1g
£40.00 2025-02-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB111282-50G
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
103788-65-4 97%
50g
¥ 9,108.00 2023-03-30
SHENG KE LU SI SHENG WU JI SHU
sc-261262A-1 g
4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1,3-oxazole,
103788-65-4
1g
¥11,003.00 2023-07-11
Chemenu
CM105096-5g
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
103788-65-4 95%+
5g
$267 2023-11-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M171781-1g
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
103788-65-4 97%
1g
¥323.90 2023-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-261262-100 mg
4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1,3-oxazole,
103788-65-4
100MG
¥2,106.00 2023-07-11
Fluorochem
017454-5g
2-(5-Methyl-2-phenyloxazol-4-yl)ethanol
103788-65-4 95%
5g
£197.00 2022-03-01

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol Métodos de producción

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(CAS:103788-65-4)2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
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